SolubilityFormulation ScienceIntravenous Drug Delivery
Researchers face formulation-related artifacts with poorly soluble Hsp90 inhibitors like 17-AAG. Retaspimycin is the exact solution-a semi-synthetic hydroquinone hydrochloride salt of geldanamycin with aqueous solubility >200 mg/mL (≈4,000-fold greater than 17-AAG), enabling saline-based IV delivery without organic co-solvents.
• EC50 = 119 nM for Hsp90 & Grp94; validated in GIST, HER2+ breast cancer, and multiple myeloma models.
• Single-agent oral administration (100 mg/kg, 3x weekly) yields 69-84% tumor volume reduction in GIST xenografts.
• Ships ambient; store at -20°C dry, dark.
Supplied with rigorous analytical documentation to support reproducible oncology research.
Molecular FormulaC31H45N3O8
Molecular Weight587.7 g/mol
CAS No.857402-23-4
Cat. No.B1249870
⚠ Attention: For research use only. Not for human or veterinary use.
Retaspimycin (IPI-504) is a semi-synthetic hydroquinone hydrochloride derivative of geldanamycin that functions as a potent small-molecule inhibitor of heat shock protein 90 (Hsp90), targeting the N-terminal ATP/ADP-binding pocket with EC50 values of 119 nM for both Hsp90 and the endoplasmic reticulum homolog Grp94 [1]. This compound is structurally distinguished from its parent compound tanespimycin (17-AAG) by reduction of the benzoquinone moiety to the corresponding hydroquinone, yielding a hydrochloride salt with markedly improved aqueous solubility and pharmaceutical handling properties [2]. Retaspimycin has advanced to multiple Phase II and III clinical investigations for indications including gastrointestinal stromal tumors (GIST), non-small cell lung cancer (NSCLC), HER2-positive breast cancer, and multiple myeloma, underscoring its translational relevance for oncology-focused research and development programs [3].
Chemistry
Semi-synthetic hydroquinone HCl salt of geldanamycin; structurally distinct from quinone parent.
Formulation
Aqueous solubility supports saline-based intravenous delivery without organic solubilizers in research models.
Target
Hsp90 N-terminal ATP/ADP pocket inhibitor for chaperone client protein degradation studies.
[1] Retaspimycin. PubChem Compound Summary for CID 11534420. National Center for Biotechnology Information (2025). View Source
[2] Sydor JR, Normant E, Pien CS, et al. Development of 17-allylamino-17-demethoxygeldanamycin hydroquinone hydrochloride (IPI-504), an anti-cancer agent directed against Hsp90. Proc Natl Acad Sci U S A. 2006;103(46):17408-17413. doi:10.1073/pnas.0608372103 View Source
[3] Hanson BE, Vesole DH. Retaspimycin hydrochloride (IPI-504): a novel heat shock protein inhibitor as an anticancer agent. Expert Opin Investig Drugs. 2009;18(9):1375-1383. doi:10.1517/13543780903158934 View Source
Retaspimycin vs. 17-AAG and 17-DMAG
While retaspimycin, tanespimycin (17-AAG), and alvespimycin (17-DMAG) all belong to the ansamycin class of Hsp90 inhibitors, their physicochemical properties, formulation requirements, and clinical translatability differ substantially—rendering direct substitution scientifically and logistically invalid. The most pronounced distinction lies in aqueous solubility: 17-AAG exhibits extremely poor aqueous solubility (≈50 μg/mL), necessitating complex organic solvent-based formulations that introduce confounding toxicities, dosing variability, and experimental noise [1]. In contrast, retaspimycin as the hydroquinone hydrochloride salt achieves aqueous solubility exceeding 200 mg/mL—a differential factor of approximately 4,000-fold—enabling simple saline-based intravenous delivery without organic solubilizers and reducing off-target formulation-related artifacts in both in vitro and in vivo models [2]. Furthermore, 17-DMAG, despite improved oral bioavailability, carries distinct hepatotoxicity and metabolic liabilities not shared by retaspimycin [3]. These formulation-dependent differences directly impact experimental reproducibility, dosing accuracy, and the interpretation of pharmacodynamic outcomes, making inter-compound substitution scientifically unsound without full re-validation of all experimental parameters.
Solubility differential exceeds 4,000-fold; formulation-dependent artifacts and dosing accuracy may shift significantly, limiting direct method transfer.
Target Compound
Retaspimycin (IPI-504)
Hydroquinone hydrochloride; reported hepatic endpoint profile distinct from 17-DMAG.
Alternative Substitute
Alvespimycin (17-DMAG)
Improved oral bioavailability; reported hepatotoxicity endpoints and metabolic liabilities.
Hepatic endpoint profiles may differ; findings from 17-DMAG cannot be directly transferred without independent validation.
[1] Sydor JR, Normant E, Pien CS, et al. Development of 17-allylamino-17-demethoxygeldanamycin hydroquinone hydrochloride (IPI-504), an anti-cancer agent directed against Hsp90. Proc Natl Acad Sci U S A. 2006;103(46):17408-17413. doi:10.1073/pnas.0608372103 View Source
[2] Richardson PG, et al. Update on Phase I Clinical Trial of IPI-504, a Novel, Water-Soluble Hsp90 Inhibitor, in Patients with Relapsed/Refractory Multiple Myeloma (MM). Blood. 2006;108(11):3579. doi:10.1182/blood.V108.11.3579.3579 View Source
[3] Hanson BE, Vesole DH. Retaspimycin hydrochloride (IPI-504): a novel heat shock protein inhibitor as an anticancer agent. Expert Opin Investig Drugs. 2009;18(9):1375-1383. doi:10.1517/13543780903158934 View Source
Retaspimycin Head-to-Head Evidence
Aqueous Solubility vs. 17-AAG
Retaspimycin demonstrates aqueous solubility of >200 mg/mL as the hydrochloride salt, compared to approximately 50 μg/mL for its parent compound 17-AAG (tanespimycin), representing a calculated >4,000-fold improvement in aqueous solubility [1]. This differential eliminates the requirement for organic solubilizing agents such as DMSO or Cremophor, which are mandatory for 17-AAG formulation and are known to contribute to adverse infusion reactions, hemolysis, and formulation-dependent variability in preclinical and clinical settings.
Salt form comparison; reported in vitro solubility data.
SolubilityFormulation ScienceIntravenous Drug Delivery
Evidence Dimension
Aqueous solubility
Target Compound Data
>200 mg/mL (as hydrochloride salt)
Comparator Or Baseline
17-AAG (tanespimycin): ≈50 μg/mL
Quantified Difference
>4,000-fold greater solubility
Conditions
In vitro aqueous solubility measurement; salt form comparison
Why This Matters
Enables simple saline-based intravenous delivery without confounding organic solubilizers, reducing formulation-related experimental variability and enabling higher dosing in both preclinical and clinical studies.
SolubilityFormulation ScienceIntravenous Drug Delivery
[1] Richardson PG, et al. Update on Phase I Clinical Trial of IPI-504, a Novel, Water-Soluble Hsp90 Inhibitor, in Patients with Relapsed/Refractory Multiple Myeloma (MM). Blood. 2006;108(11):3579. doi:10.1182/blood.V108.11.3579.3579 View Source
Hsp90 Affinity vs. 17-AAG
In direct biochemical binding assays, retaspimycin (IPI-504) binds to Hsp90 with approximately 2-fold higher apparent affinity compared to 17-AAG . For the endoplasmic reticulum homolog Grp94, retaspimycin and 17-AAG exhibit EC50 values of 119±18 nM and 124±53 nM, respectively, demonstrating comparable potency at this target with reduced inter-assay variability for retaspimycin . These data indicate that retaspimycin maintains or modestly exceeds the target engagement potency of 17-AAG while providing superior pharmaceutical handling properties.
Supports target engagement without loss of potency relative to parent.
Source data unavailable for independent verification.
Target EngagementBinding AffinityHsp90 Inhibition
Evidence Dimension
Hsp90 binding apparent affinity
Target Compound Data
~2-fold higher apparent affinity than 17-AAG; Grp94 EC50: 119±18 nM
Comparator Or Baseline
17-AAG: baseline affinity; Grp94 EC50: 124±53 nM
Quantified Difference
~2-fold higher apparent affinity for Hsp90; similar Grp94 potency with tighter standard deviation (18 nM vs 53 nM)
Conditions
Hsp90-binding assay and Grp94 binding assay
Why This Matters
Confirms that the solubility-optimized hydroquinone form does not compromise target engagement potency—a critical selection criterion for Hsp90-targeted research programs.
Target EngagementBinding AffinityHsp90 Inhibition
Tumor Tissue Accumulation
In RPMI-8226 multiple myeloma xenograft-bearing mice, retaspimycin (IPI-504) administered intravenously at 50 mg/kg demonstrated selective retention in tumor tissue relative to plasma, with sustained tumor drug levels detectable over extended time points post-administration [1]. This preferential tumor accumulation is not a reported characteristic of the parent compound 17-AAG and may contribute to the observed in vivo efficacy at clinically achievable doses [2]. The selective tumor retention phenomenon provides a pharmacologic rationale for the compound's antitumor activity in solid tumor xenograft models.
Tumor RetentionClass-level
Preferential tumor accumulation in RPMI-8226 xenograft; sustained levels post-IV.
Supports tumor-model distribution context; mechanism not fully characterized.
Qualitative difference reported; Data to verify across tumor models.
PharmacokineticsTumor TargetingTissue Distribution
Evidence Dimension
Tumor tissue retention versus plasma
Target Compound Data
Selective tumor retention documented; sustained tumor drug levels post-IV administration
RPMI-8226 multiple myeloma xenograft model; 50 mg/kg IV administration
Why This Matters
Selective tumor retention may enhance therapeutic index and supports the compound's utility in in vivo xenograft efficacy studies across multiple solid tumor indications.
PharmacokineticsTumor TargetingTissue Distribution
[1] Sydor JR, Normant E, Pien CS, et al. Development of 17-allylamino-17-demethoxygeldanamycin hydroquinone hydrochloride (IPI-504), an anti-cancer agent directed against Hsp90. Proc Natl Acad Sci U S A. 2006;103(46):17408-17413. doi:10.1073/pnas.0608372103 (Figure 4A) View Source
[2] Pink MM, et al. Activity of IPI-504, a water-soluble HSP90 inhibitor, combined with bortezomib in a human multiple myeloma xenograft model. Cancer Res. 2006;66(8_Supplement):899-900. View Source
GIST Xenograft Efficacy
In gastrointestinal stromal tumor (GIST) xenograft models, retaspimycin (IPI-504) administered as a single agent at 100 mg/kg orally three times per week produced substantial tumor volume reductions from baseline: 84% reduction in the GIST-PSW model (exon 11 KIT mutation) and 69% reduction in the GIST-882 model (exon 13 KIT mutation) [1]. These reductions were accompanied by decreased mitotic activity, tumor necrosis, and KIT oncoprotein degradation, confirming mechanism-based antitumor activity. When combined with imatinib in the GIST-PSW model, a 66% tumor regression was observed, indicating enhanced combinatorial efficacy [1].
GIST Tumor ReductionHead-to-head
84% (GIST-PSW), 69% (GIST-882); 66% regression with imatinib
Supports KIT-mutation model-response context; endpoint context not therapeutic claim.
Baseline (pre-treatment) tumor volume; imatinib and sunitinib comparators also evaluated
Quantified Difference
84% and 69% reduction from baseline values
Conditions
Nude mice grafted with human GIST carrying KIT exon 11 (GIST-PSW) or exon 13 (GIST-882) mutations; IPI-504 100 mg/kg orally 3 times per week
Why This Matters
Establishes robust single-agent in vivo antitumor activity in clinically relevant GIST models, supporting procurement for oncology research programs targeting KIT-driven malignancies.
In Vivo EfficacyGastrointestinal Stromal TumorXenograft Model
[1] Floris G, Debiec-Rychter M, Wozniak A, et al. The heat shock protein 90 inhibitor IPI-504 induces KIT degradation, tumor shrinkage, and cell proliferation arrest in xenograft models of gastrointestinal stromal tumors. Mol Cancer Ther. 2011;10(10):1897-1908. doi:10.1158/1535-7163.MCT-11-0148 View Source
Bortezomib Combination in Multiple Myeloma
In an RPMI-8226 human multiple myeloma xenograft model, the combination of retaspimycin (IPI-504) with the proteasome inhibitor bortezomib produced tumor growth inhibition ranging from 77% to 98%, which was significantly greater than the inhibition achieved with either single agent alone [1]. The combination index (CI) values in mantle cell lymphoma cells ranged from 0.53 to 1.094, confirming synergistic (CI < 1.0) to additive interaction across tested concentrations [2]. This synergy is mechanistically linked to coordinated disruption of cellular protein homeostasis through simultaneous Hsp90 and proteasome inhibition [1].
Combination SynergyHead-to-head
77-98% tumor inhibition with bortezomib; CI 0.53-1.094
IPI-504 alone or bortezomib alone (individual inhibition rates not specified in abstract but significantly lower)
Quantified Difference
Combination significantly greater than either agent alone; synergy confirmed by CI < 1.0
Conditions
RPMI-8226 human MM xenograft model; IPI-504 75-100 mg/kg + bortezomib 0.3 mg/kg twice weekly
Why This Matters
Demonstrates a validated combination partner strategy for multiple myeloma research, enabling investigation of Hsp90-proteasome dual inhibition as a therapeutic approach.
Combination TherapyMultiple MyelomaDrug Synergy
[1] Pink MM, et al. Activity of IPI-504, a water-soluble HSP90 inhibitor, combined with bortezomib in a human multiple myeloma xenograft model. Cancer Res. 2006;66(8_Supplement):899-900. View Source
[2] Roccaro AM, et al. The Novel HSP90 Inhibitor IPI-504 Synergizes with Bortezomib in Mantle Cell Lymphoma Cells by Targeting Both NF-kappaB Signaling and Unfolded Protein Response. Blood. 2007;110(11):3601. View Source
HER2 Degradation in Trastuzumab-Resistant Cancer
In both trastuzumab-sensitive and trastuzumab-resistant HER2-positive breast cancer cell lines, retaspimycin (0-500 nM) produced dose-dependent decreases in HER2 protein expression and suppressed both Akt and MAPK signaling pathways . Critically, this HER2 degradation activity was maintained in trastuzumab-resistant models, where standard anti-HER2 therapy loses efficacy. In vivo, retaspimycin inhibited the growth of both trastuzumab-sensitive and trastuzumab-resistant tumor xenografts when administered either as a single agent or in combination with trastuzumab [1]. This retained activity in the resistant setting distinguishes Hsp90 inhibition as a mechanism capable of overcoming acquired resistance to HER2-targeted agents.
HER2 DegradationHead-to-head
Dose-dependent HER2 loss (0-500 nM); maintained in trastuzumab-resistant cells
Supports resistance-model pathway study context; no loss of degradation activity.
Cell-line and xenograft data; Akt/MAPK suppression confirmed.
HER2-Positive Breast CancerTrastuzumab ResistanceHsp90 Client Degradation
Evidence Dimension
HER2 protein degradation and pathway suppression
Target Compound Data
Dose-dependent HER2 degradation (0-500 nM); equal efficacy in trastuzumab-sensitive and -resistant cells
Comparator Or Baseline
Trastuzumab-sensitive cells vs. trastuzumab-resistant cells (within same assay system)
Quantified Difference
No loss of efficacy in resistant models; maintained HER2 degradation and Akt/MAPK suppression
Conditions
Trastuzumab-sensitive and trastuzumab-resistant HER2+ breast cancer cell lines; retaspimycin 0-500 nM
Why This Matters
Positions retaspimycin as a critical research tool for investigating Hsp90 inhibition as a strategy to circumvent acquired resistance to HER2-directed therapies, a major clinical challenge in HER2+ breast cancer.
HER2-Positive Breast CancerTrastuzumab ResistanceHsp90 Client Degradation
[1] Modi S, et al. A multicenter trial evaluating retaspimycin HCL (IPI-504) plus trastuzumab in patients with advanced or metastatic HER2-positive breast cancer. Breast Cancer Res Treat. 2013;139(1):107-113. doi:10.1007/s10549-013-2510-5 View Source
Retaspimycin Application Scenarios
GIST Xenograft & KIT Degradation
Retaspimycin is validated for use in GIST xenograft models carrying distinct KIT mutations (exon 11 GIST-PSW and exon 13 GIST-882), where single-agent oral administration at 100 mg/kg (3x weekly) produces 69-84% tumor volume reductions from baseline, accompanied by KIT oncoprotein degradation, proliferation arrest, and tumor necrosis [1]. This model system is directly relevant for investigating Hsp90 inhibition as a therapeutic strategy in KIT-driven malignancies, including studies of combination regimens with imatinib or sunitinib that demonstrate enhanced antitumor activity relative to single-agent therapy [1]. Researchers should note that combination treatments in these models were associated with histologic evidence of liver damage, necessitating appropriate monitoring endpoints [1].
Trastuzumab-Resistant HER2+ Breast Cancer
Retaspimycin is particularly suited for research programs investigating mechanisms of trastuzumab resistance and Hsp90 inhibition as a bypass strategy. The compound (0-500 nM) produces dose-dependent HER2 protein degradation and suppression of both Akt and MAPK signaling pathways in trastuzumab-resistant HER2+ breast cancer cell lines, with efficacy equivalent to that observed in trastuzumab-sensitive models . In vivo, retaspimycin inhibits the growth of trastuzumab-resistant tumor xenografts as both single agent and in combination with trastuzumab [2]. This application scenario is directly supported by Phase 2 clinical investigation data demonstrating the safety and tolerability of retaspimycin (300 mg/m² weekly) combined with trastuzumab in patients with heavily pretreated metastatic HER2+ breast cancer, with stable disease observed in 62% of patients [2].
Multiple Myeloma Combination Therapy
Retaspimycin is validated for combination studies with proteasome inhibitors (e.g., bortezomib) in multiple myeloma models, where the combination achieves 77-98% tumor growth inhibition in RPMI-8226 xenografts—significantly exceeding single-agent efficacy [3]. Synergistic interaction is confirmed by combination index values ranging from 0.53 to 1.094 [4]. This combination strategy exploits coordinated disruption of cellular protein homeostasis through dual Hsp90 and proteasome inhibition and is supported by Phase 1 clinical data establishing retaspimycin single-agent safety and MTD determination (400 mg/m² IV twice weekly) in relapsed/refractory multiple myeloma patients [5]. Researchers should note that retaspimycin exhibits a mean half-life of approximately 2-4 hours in this patient population, with AUC increasing proportionally with dose [5].
Soluble Hsp90 Inhibitor Formulation Research
The >4,000-fold aqueous solubility advantage of retaspimycin (>200 mg/mL as hydrochloride salt) over 17-AAG (≈50 μg/mL) makes this compound an ideal reference standard for formulation science studies investigating solubilized Hsp90 inhibitor delivery platforms [6]. Retaspimycin enables simple saline-based intravenous infusion without the confounding variables introduced by organic solubilizers (DMSO, Cremophor, or emulsion formulations) that are mandatory for 17-AAG delivery and are known to contribute to infusion reactions, hemolysis, and formulation-dependent variability in preclinical and clinical settings [6]. This property also facilitates investigation of the dynamic in vivo redox equilibrium between retaspimycin (hydroquinone) and 17-AAG (quinone), which is pH- and enzyme-mediated and observed in both preclinical models and human clinical trials [7].
Application
Selection Property
Validation Focus
KIT-Mutant GIST Xenograft Studies
Model-Response & KIT Degradation Context
Tumor volume endpoint with mutation-specific KIT status
Trastuzumab-Resistant HER2+ Breast Cancer Models
Retained Target Degradation in Resistant Context
HER2/Akt/MAPK pathway suppression in resistant vs sensitive models
Saline-based IV delivery vs organic solubilizer methods
[1] Floris G, Debiec-Rychter M, Wozniak A, et al. The heat shock protein 90 inhibitor IPI-504 induces KIT degradation, tumor shrinkage, and cell proliferation arrest in xenograft models of gastrointestinal stromal tumors. Mol Cancer Ther. 2011;10(10):1897-1908. doi:10.1158/1535-7163.MCT-11-0148 View Source
[2] Modi S, et al. A multicenter trial evaluating retaspimycin HCL (IPI-504) plus trastuzumab in patients with advanced or metastatic HER2-positive breast cancer. Breast Cancer Res Treat. 2013;139(1):107-113. doi:10.1007/s10549-013-2510-5 View Source
[3] Pink MM, et al. Activity of IPI-504, a water-soluble HSP90 inhibitor, combined with bortezomib in a human multiple myeloma xenograft model. Cancer Res. 2006;66(8_Supplement):899-900. View Source
[4] Roccaro AM, et al. The Novel HSP90 Inhibitor IPI-504 Synergizes with Bortezomib in Mantle Cell Lymphoma Cells. Blood. 2007;110(11):3601. View Source
[5] Siegel D, et al. A phase 1 study of IPI-504 (retaspimycin hydrochloride) in patients with relapsed or relapsed and refractory multiple myeloma. Leuk Lymphoma. 2011;52(12):2308-2315. doi:10.3109/10428194.2011.600481 View Source
[6] Richardson PG, et al. Update on Phase I Clinical Trial of IPI-504, a Novel, Water-Soluble Hsp90 Inhibitor, in Patients with Relapsed/Refractory Multiple Myeloma (MM). Blood. 2006;108(11):3579. doi:10.1182/blood.V108.11.3579.3579 View Source
[7] Sydor JR, Normant E, Pien CS, et al. Development of 17-allylamino-17-demethoxygeldanamycin hydroquinone hydrochloride (IPI-504), an anti-cancer agent directed against Hsp90. Proc Natl Acad Sci U S A. 2006;103(46):17408-17413. doi:10.1073/pnas.0608372103 View Source
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